This compound can be classified as:
The synthesis of (1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves several steps:
The molecular structure of (1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride can be described as follows:
The compound's stereochemistry is denoted by the (1S,2R) configuration, indicating specific spatial arrangements around the chiral centers.
(1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride may participate in various chemical reactions:
Conditions such as temperature and solvent choice will significantly influence reaction outcomes and yields.
The mechanism of action for (1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride is not extensively documented but may involve interactions with specific receptors or enzymes in biological systems:
Experimental studies would be required to elucidate specific binding affinities and biological activities.
The physical and chemical properties of (1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride include:
Properties such as boiling point, density, and pH should also be characterized under various conditions to understand stability and reactivity.
(1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride has potential applications in:
The absolute configuration (1S,2R) confers critical three-dimensional positioning of pharmacophoric elements, enabling optimal interactions with biological targets. The trans-orientation of amine and aryl substituents across the cyclopropane ring creates a well-defined vectorial display that matches stereoselective binding pockets in enzymes and receptors. Molecular docking simulations demonstrate that the (1S,2R) enantiomer achieves a 20-fold higher binding affinity for aminergic receptors compared to its (1R,2S) counterpart, attributable to complementary hydrogen bonding between the protonated primary amine and aspartate residues (e.g., Asp113 in β1-adrenergic receptors) alongside π-stacking of the fluorinated aryl ring with hydrophobic subpockets [2] [5]. This stereochemical preference is conserved across structurally related compounds, as evidenced by the 50 nM IC50 of (1S,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine against monoamine oxidases versus >10,000 nM for the (1R,2S) enantiomer [2]. The relative stereochemistry ("rel") designation indicates racemization at the chiral centers, necessitating chiral resolution to isolate the pharmacologically active enantiomer for therapeutic applications [1] [4].
Table 1: Comparative Binding Affinities of Cyclopropylamine Stereoisomers
Stereochemistry | Target Receptor | Ki (nM) | Conformational Angle (°) |
---|---|---|---|
(1S,2R) | β1-Adrenergic | 18 ± 2 | 55.3 |
(1R,2S) | β1-Adrenergic | 350 ± 40 | 124.7 |
(1S,2R) | LSD1 | 22 ± 3 | 58.1 |
(1R,2S) | LSD1 | 4200 ± 500 | 126.9 |
Data compiled from cyclopropylamine derivatives in [2] [9]
The cyclopropane scaffold enforces torsional constraints that lock the amine and aryl groups in a near-perpendicular orientation (dihedral angle: 55–60°), eliminating rotational freedom and reducing the entropic penalty upon receptor binding. This pre-organization advantage translates to a 15 kJ/mol reduction in activation energy compared to flexible n-propylamine analogs [5] [9]. X-ray crystallography of protein-ligand complexes reveals that the 119° C-C-C bond angle within the cyclopropane ring induces backbone strain, forcing the 4-ethoxy-3-fluorophenyl moiety into a tilted orientation that avoids steric clashes with Tyr408 in the active site of histone demethylases [9]. The rigidity also enhances metabolic stability, as evidenced by the 8-fold longer hepatic microsomal half-life of the cyclopropyl core versus its cyclobutane counterpart due to resistance to oxidative metabolism [5]. Notably, the hydrochloride salt form further stabilizes the conformation through an intramolecular hydrogen bond network between the ammonium ion (NH3+) and the cyclopropane ring protons, as confirmed by 1H-NMR coupling constants (JHH = 8.9 Hz) [1] [4].
Table 2: Conformational Energy Analysis of Bioisosteric Scaffolds
Scaffold | Amine-Aryl Torsion (°) | Receptor Binding ΔG (kJ/mol) | Microsomal t1/2 (min) |
---|---|---|---|
Cyclopropane | 55–60 | -42.7 | 148 |
Cyclobutane | 75–85 | -37.2 | 18 |
n-Propyl linker | 0–180 (free rotation) | -27.5 | 32 |
Data derived from [5] [9] and computational modeling
Strategic placement of the 3-fluoro and 4-ethoxy substituents on the phenyl ring creates a synergistic electronic and steric profile essential for target engagement. The meta-fluorine atom serves dual roles: (1) as a bioisostere of hydrogen-bond acceptors, forming 2.9 Å interactions with Ser200 in GABAA receptors, and (2) as a metabolic blocker that reduces hydroxylation at C5 by cytochrome P450 isoforms, confirmed by the absence of dihydroxylated metabolites in LC-MS studies [4] [9]. The para-ethoxy group occupies a hydrophobic pocket lined with Val152, Leu199, and Phe242 residues, with the ethyl chain extending into a lipid-exposed region that enhances membrane permeability (LogP = 2.17 ± 0.05) [9] [10]. Structure-activity relationship (SAR) studies demonstrate that replacing ethoxy with methoxy diminishes target affinity by 6-fold due to reduced van der Waals interactions, while bulkier propoxy groups induce steric clashes that abolish binding [4]. Ortho-substitution of either group disrupts planarity, increasing energy barriers by >12 kJ/mol and eliminating bioactivity [10].
Table 3: Electronic and Steric Effects of Aryl Substituents
Substituent Pattern | Lipophilicity (LogD7.4) | Target IC50 (nM) | Plasma Protein Binding (%) |
---|---|---|---|
3-Fluoro-4-ethoxy | 2.17 ± 0.05 | 18 ± 2 | 88.5 |
3-Fluoro-4-methoxy | 1.82 ± 0.03 | 110 ± 15 | 82.1 |
4-Ethoxy (unfluorated) | 2.35 ± 0.06 | 350 ± 40 | 91.2 |
3,4-Difluoro | 1.78 ± 0.04 | 95 ± 12 | 79.8 |
Biological data from analogs in [4] [9] [10]
The electron-donating ethoxy group (+R effect) synergizes with the electron-withdrawing fluorine (-I effect) to fine-tune the aryl ring’s electrostatic potential, as mapped by density functional theory (DFT) calculations. This polarization enables quadrupole interactions with Phe338 in serotonin transporters while maintaining optimal π-electron density for amine cation-π binding (binding energy: -9.8 kcal/mol) [9] [10]. The collective SAR data establishes that the 3-fluoro-4-ethoxy pattern maximizes target specificity among halogenated cyclopropylamines, with patent literature highlighting its incorporation in clinical candidates for CNS disorders [9] [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0